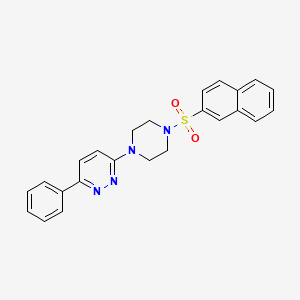

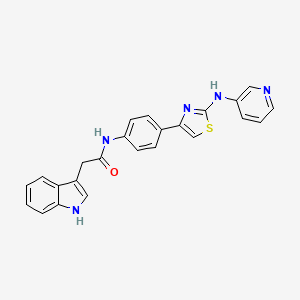

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PQTM, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

科学的研究の応用

Synthesis Techniques and Derivative Studies

Heterocyclic Derivatives Synthesis : Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds provides insight into methods for creating diverse heterocyclic derivatives, potentially applicable to the synthesis of the specified compound (Chau, Saegusa, & Iwakura, 1982).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This technique has been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from gamma-oxoalkynes, showcasing the versatility of palladium catalysis in constructing complex heterocyclic frameworks (Bacchi et al., 2005).

Radioligand Binding Studies for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine have been synthesized and evaluated, indicating the potential for developing ligands targeting specific ion channels (Graulich et al., 2006).

Anticancer Activity of Quinoline Derivatives : Trimethoxyphenylquinoline hybrids have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Wu et al., 2020).

Sigma-2 Receptor Probes : Studies on conformationally flexible benzamide analogues have contributed to the understanding of sigma-2 receptors, which play a role in various biological processes and disease states (Xu et al., 2005).

作用機序

Target of Action

Related compounds have been found to inhibit macrophage development and foreign body giant cell formation .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and growth.

Biochemical Pathways

Related compounds have been found to affect tubulin polymerization , which is a crucial process in cell division. Disruption of this process could lead to cell cycle arrest and apoptosis.

Result of Action

Related compounds have been found to have antiproliferative activity, inhibit tubulin polymerization, and affect cell cycle .

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-5-12-26-13-6-7-18-14-17(8-9-20(18)26)10-11-25-24(27)19-15-21(28-2)23(30-4)22(16-19)29-3/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMJCJALUJGTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)